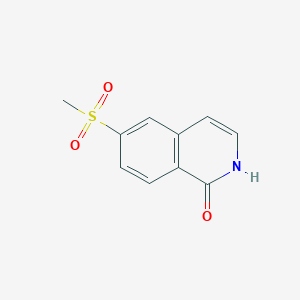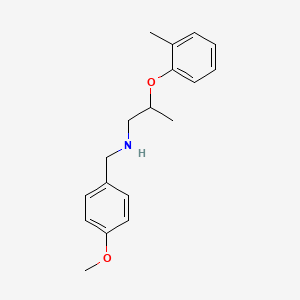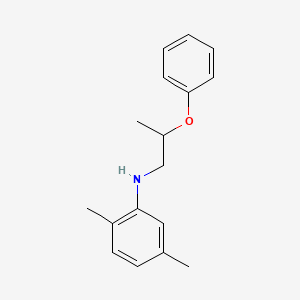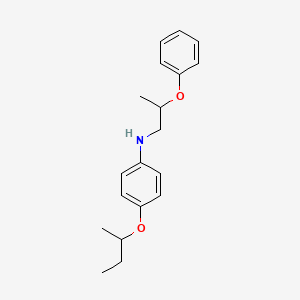
6-(methylsulfonyl)isoquinolin-1(2H)-one
Übersicht
Beschreibung
6-(Methylsulfonyl)isoquinolin-1(2H)-one is a chemical compound belonging to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(methylsulfonyl)isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the Rhodium(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates. This method provides isoquinolin-1(2H)-ones via selective cleavage of a carbon-carbon bond . Another method includes the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature carbon-hydrogen activation, followed by reaction with alkynes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions has been reported to produce substituted isoquinoline libraries efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Methylsulfonyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted isoquinolinones .
Wissenschaftliche Forschungsanwendungen
6-(Methylsulfonyl)isoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 6-(methylsulfonyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Isoquinolin-1(2H)-one: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
6-(Methylthio)isoquinolin-1(2H)-one: Contains a methylthio group instead of a methylsulfonyl group, leading to variations in chemical behavior.
6-(Methylsulfonyl)quinolin-1(2H)-one: Similar structure but with a quinoline core instead of isoquinoline.
Uniqueness: The presence of the methylsulfonyl group in 6-(methylsulfonyl)isoquinolin-1(2H)-one imparts unique chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Eigenschaften
IUPAC Name |
6-methylsulfonyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)8-2-3-9-7(6-8)4-5-11-10(9)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARSKALKFYXRPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654950 | |
| Record name | 6-(Methanesulfonyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184914-68-8 | |
| Record name | 6-(Methanesulfonyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389221.png)
![3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline](/img/structure/B1389222.png)

![N-[3-(2-Methoxyethoxy)phenyl]-N-[2-(3-methylphenoxy)propyl]amine](/img/structure/B1389225.png)
![2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389226.png)


![N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline](/img/structure/B1389232.png)
![3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline](/img/structure/B1389233.png)

![N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline](/img/structure/B1389239.png)

![N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1389242.png)
![N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389244.png)
